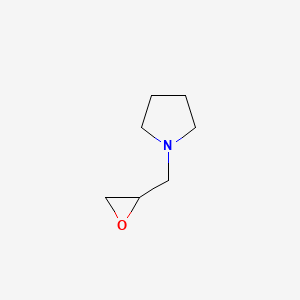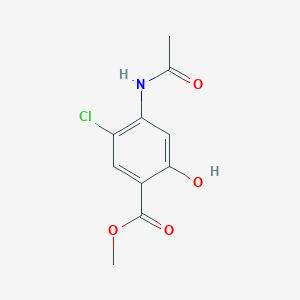
2-(4-Chlorophenyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining the physical and chemical properties of the compound. It can include its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
The environmental impact of chlorophenols, including compounds related to "2-(4-Chlorophenyl)-4-methylpyridine", has been extensively studied. These compounds are known for their moderate to considerable toxicity towards mammalian and aquatic life, particularly upon long-term exposure. Chlorophenols' persistence in the environment can vary, becoming moderate to high depending on the presence of adapted microflora capable of biodegradation. Interestingly, despite their persistence, bioaccumulation is expected to be low, although they significantly impact due to their strong organoleptic effect (Krijgsheld & Gen, 1986).
Toxicology and Public Health
Chlorophenols, closely related chemically to "this compound", have been under scrutiny for their potential health impacts. Research has pointed to the various toxic effects these compounds can have on both the environment and public health. They induce oxidative stress, affect the immune system, disrupt endocrine functions, and at higher concentrations, can lead to apoptosis in aquatic organisms. This wide range of toxic effects highlights the need for careful management and remediation strategies to mitigate their presence in the environment (Ge et al., 2017).
Biodegradation and Remediation Efforts
The degradation of chlorophenols through processes involving zero valent iron and bimetals has been extensively reviewed, offering insights into effective methods for the remediation of these persistent pollutants. These methods include dechlorination, sorption, and co-precipitation, addressing the limited long-term reactivity of traditional remediation materials through the use of bimetallic systems. This research emphasizes the potential of innovative approaches to overcome the challenges posed by the persistence of chlorophenols in the environment (Gunawardana, Singhal, & Swedlund, 2011).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Biochemical Pathways
Similar compounds like ddt (1,1,1-trichloro-2,2-bis(4’-chlorophenyl)ethane) have been shown to undergo various metabolic changes, indicating a potential for isomer-specific differentiation during metabolism .
Pharmacokinetics
A study on similar compounds showed that they have improved kinetic solubilities compared to their parental compounds and are metabolically stable in vitro . These properties impact the bioavailability of the compound, which is crucial for its effectiveness.
Result of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that similar compounds like ddt and its metabolites can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFODIIQDZBJKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469121 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23182-19-6 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)










